N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide
Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core glycinamide structure, followed by the introduction of the 5-chloro-2-methoxyphenyl, 3,4-dimethoxyphenylsulfonyl, and 3-(trifluoromethyl)phenyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-N-(3,4-dimethoxyphenyl)sulfonamide
- N-(3-trifluoromethylphenyl)-N-(3,4-dimethoxyphenyl)sulfonylglycinamide
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N2O6S/c1-34-20-9-7-16(25)12-19(20)30(37(32,33)18-8-10-21(35-2)22(13-18)36-3)14-23(31)29-17-6-4-5-15(11-17)24(26,27)28/h4-13H,14H2,1-3H3,(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQICFWPSFADCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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